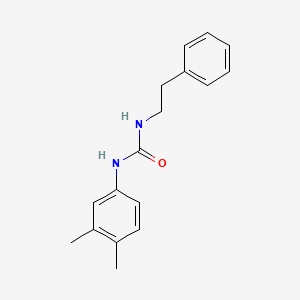![molecular formula C15H17N5O B5291134 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has been recently studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes in cells, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide can have various biochemical and physiological effects. It has been shown to affect the activity of certain enzymes and proteins in cells, which can lead to changes in cellular function. Additionally, it has been shown to have potential as a tool for studying the effects of certain drugs on cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its unique properties. It has been shown to have potential as a tool for studying various biological processes, and its use can lead to new discoveries in the field of biochemistry and pharmacology.
However, there are also limitations to using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide in lab experiments. Its synthesis requires expertise in organic chemistry, which can limit its availability to researchers. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are many potential future directions for research involving N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound, which could lead to new discoveries in the field of biochemistry and pharmacology.
2. Study of the effects of this compound on various biological processes, including cell signaling and gene expression.
3. Investigation into the potential use of this compound as a tool for studying the effects of certain drugs on cells and tissues.
4. Development of new synthetic methods for the production of this compound, which could make it more widely available to researchers.
5. Study of the potential use of this compound in the treatment of various diseases, including cancer and neurological disorders.
Conclusion:
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has shown promising results in various scientific research studies. Its unique properties make it a valuable tool for researchers in the field of biochemistry and pharmacology, and there are many potential future directions for research involving this compound. Further investigation into the mechanism of action of this compound and its potential use in the treatment of various diseases could lead to new discoveries in the field of medicine.
Synthesis Methods
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are pyrazolo[1,5-a]pyridine and 1H-pyrazole, which are reacted with butanoyl chloride to form the final product.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide has been used in various scientific research studies due to its unique properties. It has been shown to have potential as a tool for studying the mechanisms of various biological processes, including cell signaling and gene expression.
properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-2-13(19-9-5-7-17-19)15(21)16-10-12-11-18-20-8-4-3-6-14(12)20/h3-9,11,13H,2,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZDGNKOVXATEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C2C=CC=CN2N=C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)


![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)


